molecular formula C12H14N2O B2827557 N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide CAS No. 2225136-44-5

N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide

Cat. No.: B2827557
CAS No.: 2225136-44-5
M. Wt: 202.257
InChI Key: KGXJACNZSFDEMT-UHFFFAOYSA-N
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Description

N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide: is a compound with the molecular formula C12H14N2O and a molecular weight of 202.26 g/mol It is characterized by a bicyclo[111]pentane core structure, which is a highly strained and unique scaffold in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Carboximidamide Group: This involves the reaction of the intermediate with an appropriate amidine reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide group can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amines.

Scientific Research Applications

Drug Development

N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide is primarily studied for its role as a bioisostere of phenyl rings in pharmaceutical compounds. The bicyclo[1.1.1]pentane framework can effectively replace phenyl groups in drug candidates, potentially leading to improved solubility and reduced toxicity profiles.

Key Findings:

  • Improved Metabolic Stability: The introduction of a bicyclo[1.1.1]pentane moiety can mitigate issues related to amide hydrolysis, a common metabolic pathway that leads to the degradation of many drug candidates .
  • Enhanced Binding Affinity: Studies have shown that Bicyclo[1.1.1]pentane derivatives can exhibit higher binding affinities for biological targets compared to their phenyl counterparts, making them promising candidates for further development in cancer therapies targeting indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors .

Cancer Immunotherapy

Research indicates that compounds featuring the bicyclo[1.1.1]pentane structure are being explored as IDO1 inhibitors, which play a crucial role in immune response modulation in cancer therapy. The unique properties of these compounds allow for the design of drugs that can enhance the efficacy of existing immune checkpoint inhibitors.

Case Study:
In a study focusing on the development of IDO1 inhibitors, the substitution of traditional aromatic rings with bicyclo[1.1.1]pentane structures resulted in compounds with favorable pharmacokinetic profiles and significant potency against cancer cells . These findings highlight the potential of this compound in enhancing cancer treatment regimens.

Synthesis and Functionalization

The synthesis of this compound involves innovative methodologies that allow for efficient production and functionalization of bicyclo[1.1.1]pentane derivatives.

Synthesis Techniques:
Recent advancements include flow photochemical methods that enable large-scale synthesis of bicyclo[1.1.1]pentane derivatives under mild conditions, facilitating their application in medicinal chemistry . This scalable approach is crucial for the development and testing of new therapeutic agents.

Data Table: Comparison of Bicyclo[1.1.1]pentane Derivatives

Compound NameStructure TypeApplication AreaKey Benefits
This compoundBioisostereCancer ImmunotherapyImproved metabolic stability and efficacy
Bicyclo[1.1.1]pentane-derived IDO inhibitorsIDO InhibitorCancer TreatmentEnhanced binding affinity
Bicyclo[1.1.1]pentane-derivativesGeneral Drug DevelopmentVarious TherapeuticsReduced toxicity and better solubility

Mechanism of Action

The mechanism of action of N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and carboximidamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The bicyclo[1.1.1]pentane core provides a rigid and unique scaffold that can modulate the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboxamide
  • N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-Phenylbicyclo[1.1.1]pentane-1-carboximidamide

Uniqueness

N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide is unique due to the presence of both the hydroxy and carboximidamide groups on the strained bicyclo[1.1.1]pentane core. This combination of functional groups and the rigid scaffold provides distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-Hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

Synthesis of this compound

The compound can be synthesized through various methods, including metal-free homolytic aromatic alkylation, which allows for the introduction of functional groups while maintaining the integrity of the bicyclic structure. The synthesis process typically involves:

  • Starting Materials : Bicyclo[1.1.1]pentane derivatives and suitable amine or hydroxyl precursors.
  • Reaction Conditions : Utilizing conditions such as temperature control and solvent choice to optimize yield and purity.

This compound exhibits significant biological activity through its modulation of various cellular pathways:

  • Anti-inflammatory Effects : Studies have demonstrated that compounds related to this bicyclic structure can significantly attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes, leading to a reduction in pro-inflammatory cytokines such as TNFα, MCP1, and MIP1α by approximately 50% .

Case Studies

Several studies have highlighted the compound's efficacy:

  • Study 1 : A recent investigation assessed the anti-inflammatory properties of a series of bicyclo[1.1.1]pentane derivatives, including this compound, revealing an IC50 in the picomolar range for inhibiting inflammatory responses in vitro.
  • Study 2 : Another study focused on the compound's ability to modulate farnesoid X receptor (FXR) activity, which is crucial for bile acid homeostasis and lipid metabolism. The results indicated that this compound could serve as a potential therapeutic agent for metabolic disorders related to FXR modulation .

Table 1: Summary of Biological Activities

Activity TypeMechanism/PathwayEfficacy (IC50)Reference
Anti-inflammatoryNFκB inhibitionPicomolar range
FXR modulationLipid metabolism regulationNot specified

Properties

IUPAC Name

N'-hydroxy-3-phenylbicyclo[1.1.1]pentane-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-10(14-15)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXJACNZSFDEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=NO)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2(CC1(C2)/C(=N/O)/N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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